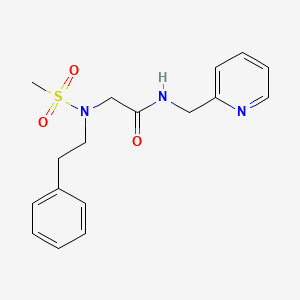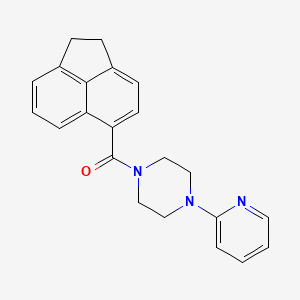![molecular formula C12H8N4O B5696328 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine is a heterocyclic compound that belongs to the class of oxadiazoles fused with phenazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction forms the oxadiazole ring fused with the phenazine structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as this compound 3-oxide.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antitumor, and antiviral agent.
Mechanism of Action
The mechanism of action of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine involves its interaction with specific molecular targets and pathways. The compound can act as a nitric oxide donor, influencing various biological processes . Its effects on cellular pathways are mediated through the modulation of enzyme activities and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4,7-Dihalo-[1,2,5]oxadiazolo[3,4-d]pyridazines: These compounds are structurally similar and are used in photovoltaic applications.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine: This sulfur-containing analog is also a key precursor for photovoltaic materials.
Uniqueness
4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine is unique due to its specific fusion of the oxadiazole and phenazine rings, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4,5-dihydro-[1,2,5]oxadiazolo[3,4-a]phenazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-2-4-8-7(3-1)13-9-5-6-10-12(11(9)14-8)16-17-15-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQMNMQJYSPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5696248.png)
![N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5696256.png)
![2-[2-(4-chlorophenoxy)ethyl]benzotriazole](/img/structure/B5696260.png)
![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5696263.png)

![7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5696286.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)
![4-[(2-morpholin-4-ylacetyl)amino]benzamide](/img/structure/B5696312.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5696329.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

